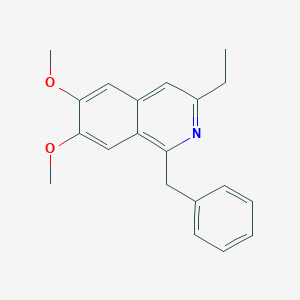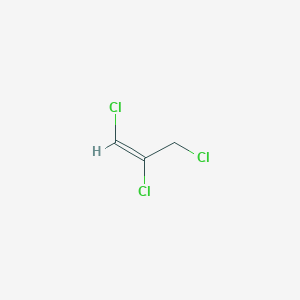
ZINC METASILICATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZINC METASILICATE, also known as zinc silicate, is a compound that combines zinc and silicic acid. It is commonly found in nature as the mineral willemite. This compound is known for its unique properties, including its ability to fluoresce under ultraviolet light, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ZINC METASILICATE can be synthesized through several methods. One common method involves the reaction of zinc oxide with silicic acid in an aqueous solution. The reaction typically occurs at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows: [ \text{ZnO} + \text{H}_4\text{SiO}_4 \rightarrow \text{Zn}_2\text{SiO}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, silicic acid, zinc salt is often produced through a precipitation method. This involves dissolving zinc salts, such as zinc sulfate, in water and then adding a solution of sodium silicate. The resulting precipitate is filtered, washed, and dried to obtain the final product. The reaction can be represented as: [ \text{ZnSO}_4 + \text{Na}_2\text{SiO}_3 \rightarrow \text{Zn}_2\text{SiO}_4 + \text{Na}_2\text{SO}_4 ]
Analyse Des Réactions Chimiques
Types of Reactions: ZINC METASILICATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and silicon dioxide.
Reduction: Under certain conditions, it can be reduced to elemental zinc and silicon.
Substitution: It can participate in substitution reactions where the zinc or silicon atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide at high temperatures.
Reduction: Often requires reducing agents like hydrogen gas or carbon monoxide.
Substitution: Can occur in the presence of strong acids or bases, depending on the desired substitution.
Major Products Formed:
Oxidation: Zinc oxide (ZnO) and silicon dioxide (SiO2).
Reduction: Elemental zinc (Zn) and silicon (Si).
Substitution: Various substituted zinc or silicon compounds, depending on the reactants used.
Applications De Recherche Scientifique
ZINC METASILICATE has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Studied for its potential role in biological systems, particularly in bone formation and repair.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive glasses for bone regeneration.
Industry: Utilized in the production of phosphorescent materials, ceramics, and as a corrosion-resistant coating.
Mécanisme D'action
The mechanism by which silicic acid, zinc salt exerts its effects is primarily through its interaction with biological molecules and its ability to form stable complexes. In biological systems, it can interact with proteins and enzymes, influencing their activity and stability. In industrial applications, its ability to form a protective layer on surfaces helps prevent corrosion and degradation.
Comparaison Avec Des Composés Similaires
Zinc oxide (ZnO): A widely used compound with similar properties but lacks the silicate component.
Silicon dioxide (SiO2): Another similar compound, primarily used for its silica content.
Zinc sulfate (ZnSO4): A zinc compound used in various applications but does not contain silicic acid.
Uniqueness: ZINC METASILICATE is unique due to its combination of zinc and silicic acid, providing properties from both components. This makes it particularly useful in applications requiring both zinc’s reactivity and silicic acid’s stability.
Propriétés
Numéro CAS |
11126-29-7 |
|---|---|
Formule moléculaire |
O3SiZn |
Poids moléculaire |
141.5 g/mol |
Nom IUPAC |
zinc;dioxido(oxo)silane |
InChI |
InChI=1S/O3Si.Zn/c1-4(2)3;/q-2;+2 |
Clé InChI |
XSMMCTCMFDWXIX-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Zn+2] |
SMILES canonique |
[O-][Si](=O)[O-].[Zn+2] |
Key on ui other cas no. |
13814-85-2 13597-65-4 11126-29-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















